molecular formula C7H10N2O2S2 B8615895 Methyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate CAS No. 920280-74-6

Methyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate

Cat. No.: B8615895
CAS No.: 920280-74-6
M. Wt: 218.3 g/mol
InChI Key: PUVXKWLOBSYRPA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate is a useful research compound. Its molecular formula is C7H10N2O2S2 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

920280-74-6

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

methyl 3-[(2-amino-1,3-thiazol-5-yl)sulfanyl]propanoate

InChI

InChI=1S/C7H10N2O2S2/c1-11-5(10)2-3-12-6-4-9-7(8)13-6/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

PUVXKWLOBSYRPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CN=C(S1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (14.0 g, 100 mmol) was added to a solution of 5-bromothiazol-2-amine hydrobromide (13.0 g, 50 mmol) in 90 ml of dry DMF at 0° C. under nitrogen. After 0.5 h, methyl 3-sulfanylpropanoate (6.0 g, 50 mmol) was added dropwise to the mixture over the course of 30 min and stirred at ambient temperature for 48 h. Then the mixture was diluted with 500 ml of water and extracted with TBME. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuum. The residue was purified by column chromatography on silica gel to give the title compound (7.6 g, 70% yield) 1H NMR (400 Mz, CDCl3) δ2.53 (t, 2H), 2.75 (t, 2H), 3.58 (s, 3H), 7.25 (s, 1H).
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
70%

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